2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a chloro group, a benzenesulfonamide moiety, and a pyridazinone derivative, which contribute to its potential biological activities. Its chemical structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2). Sulfonamides are known for their antibacterial properties and have been widely studied for their role in drug design.
The synthesis of 2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several steps, including the formation of the pyridazinone core followed by coupling reactions to introduce the chloro and sulfonamide functionalities.
The molecular formula for 2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is C17H15ClN4O3S. The structure includes:
The molecular weight of this compound is approximately 390.8 g/mol . Its structural representation can be visualized using SMILES notation: O=c1ccc(-c2cccnc2)nn1CCNS(=O)(=O)c1ccccc1Cl
.
The compound can participate in various chemical reactions typical for sulfonamides, including:
These reactions require careful control of conditions such as temperature, solvent choice, and reactant concentrations to optimize yields and minimize side reactions.
The mechanism of action for 2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide likely involves inhibition of specific enzymes or receptors within biological pathways. Sulfonamides generally work by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial folate synthesis.
Research indicates that compounds with similar structures have shown antibacterial and anti-inflammatory activities, suggesting that this compound may exhibit similar effects .
While specific physical properties such as melting point and boiling point are not readily available for this compound, general characteristics can be inferred based on its structure:
The chemical properties include:
2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has potential applications in various fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4